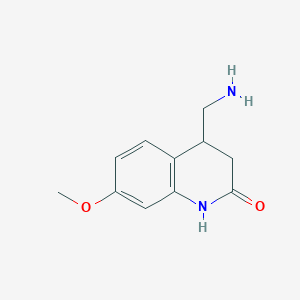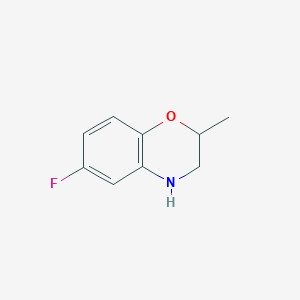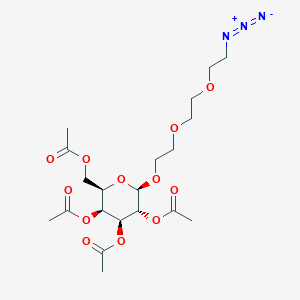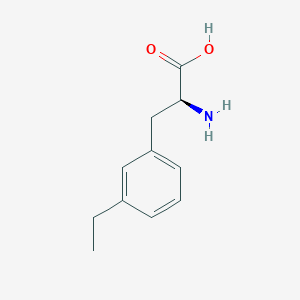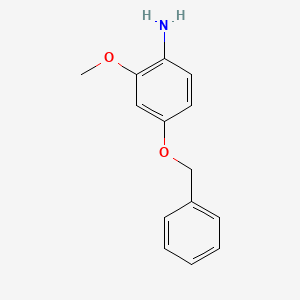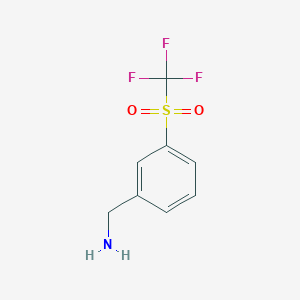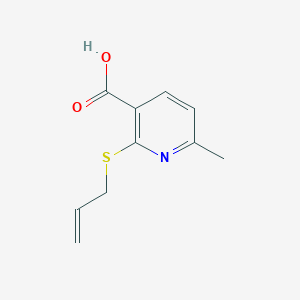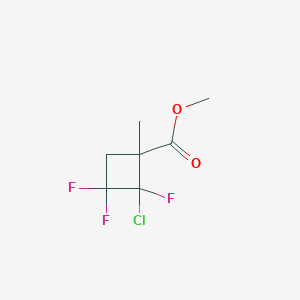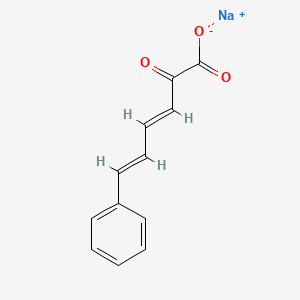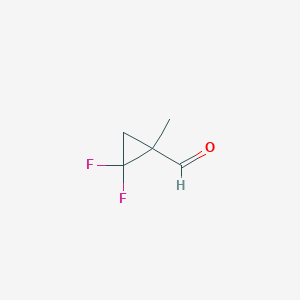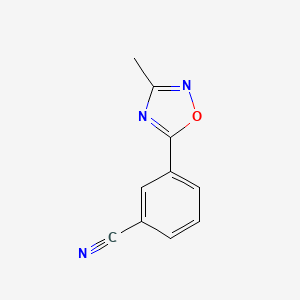
(5-氟-2-硝基苯基)甲胺
科学研究应用
抗抑郁药物开发中的偏向激动剂
(5-氟-2-硝基苯基)甲胺衍生物已被探索为血清素 5-HT1A 受体的“偏向激动剂”。这些化合物已在信号转导分析中显示出潜力,表现出高受体亲和力和选择性,以及强大的抗抑郁样活性。这项研究表明它们有望成为新的抗抑郁候选药物 (Sniecikowska 等人,2019)。
利加巴林的合成
已开发出一种改进的利加巴林合成工艺,涉及 5-氟-2-硝基苯基甲胺衍生物。该工艺以操作简便和可扩展性著称,有助于利加巴林的有效生产 (王伟,2014)。
抗菌和抗氧化应用
已合成具有有希望的抗菌和抗氧化活性的 (5-氟-2-硝基苯基)甲胺衍生物。某些化合物,特别是那些用 4-氟苯基甲胺取代的化合物,对微生物病原体表现出显着的活性,并显示出自由基清除活性 (Reddy 等人,2015)。
血清素/去甲肾上腺素再摄取抑制
一系列 1-(2-苯氧基苯基)甲胺,包括 (5-氟-2-硝基苯基)甲胺的衍生物,已显示出选择性的双重 5-HT 和 NA 再摄取药理作用。这些化合物有可能解决与血清素和去甲肾上腺素相关的疾病 (Whitlock 等人,2008)。
5-HT1A 受体药物发现中的偏向激动作用
与 (5-氟-2-硝基苯基)甲胺相关的 1-(1-苯甲酰哌啶-4-基)甲胺衍生物的开发,为发现选择性和有效的 5-HT1A 受体偏向激动剂开辟了新途径。这些新化合物显示出有希望的药理活性,并可能为中枢神经系统疾病带来创新治疗方法 (Sniecikowska 等人,2019)。
属性
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHBZLBJDNVILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-nitrophenyl)methanamine | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

